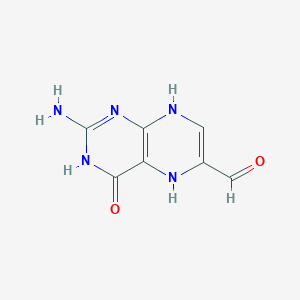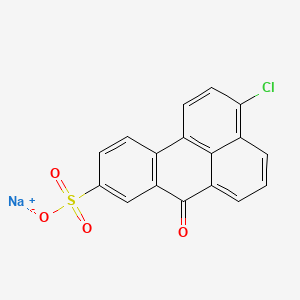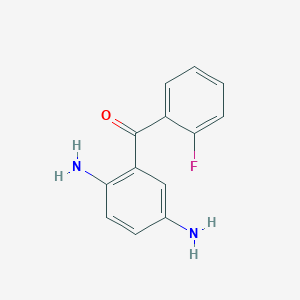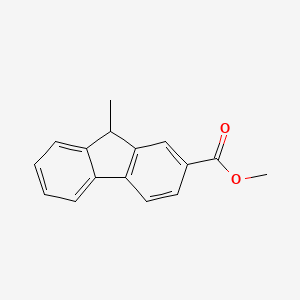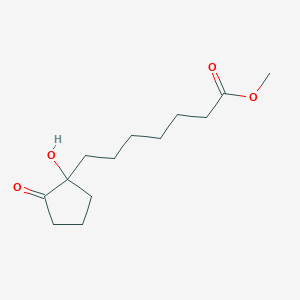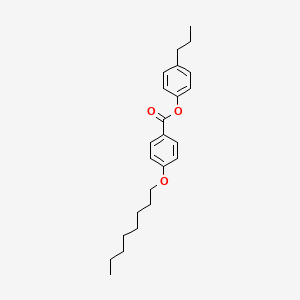
4-Propylphenyl 4-(octyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propylphenyl 4-(octyloxy)benzoate is an organic compound with the molecular formula C26H36O3. It is a member of the benzoate ester family, characterized by the presence of a benzoate group attached to a phenyl ring. This compound is known for its liquid crystalline properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylphenyl 4-(octyloxy)benzoate typically involves the esterification of 4-propylphenol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Propylphenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-propylphenyl 4-(octyloxy)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Propylphenyl 4-(octyloxy)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials.
Biology: Investigated for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Explored for its potential use in drug delivery systems due to its liquid crystalline nature.
Industry: Utilized in the production of advanced materials for electronic displays and optical devices.
Wirkmechanismus
The mechanism of action of 4-Propylphenyl 4-(octyloxy)benzoate is primarily related to its liquid crystalline properties. The compound can form ordered structures that influence the alignment and orientation of molecules in a medium. This property is exploited in liquid crystal displays (LCDs) and other optical applications. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and the formation of mesophases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Pentylphenyl 4-(octyloxy)benzoate
- 4-Hexylphenyl 4-(octyloxy)benzoate
- 4-Heptylphenyl 4-(octyloxy)benzoate
Uniqueness
4-Propylphenyl 4-(octyloxy)benzoate is unique due to its specific alkyl chain length, which influences its liquid crystalline properties and phase transition temperatures. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct thermal and optical behaviors, making it suitable for specific applications in liquid crystal technology.
Eigenschaften
CAS-Nummer |
65553-43-7 |
|---|---|
Molekularformel |
C24H32O3 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(4-propylphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C24H32O3/c1-3-5-6-7-8-9-19-26-22-17-13-21(14-18-22)24(25)27-23-15-11-20(10-4-2)12-16-23/h11-18H,3-10,19H2,1-2H3 |
InChI-Schlüssel |
KCXMFQWYLQTAFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



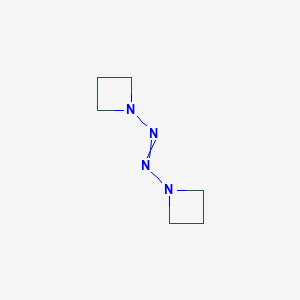

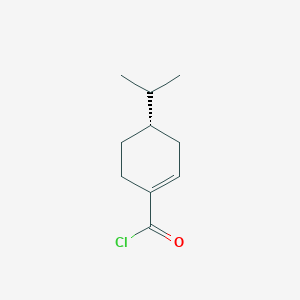
![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)
![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
